![molecular formula C10H7NO3 B1286533 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile CAS No. 96220-14-3](/img/structure/B1286533.png)
3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile
Overview
Description
3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C11H9NO3. It is a derivative of piperonal and acetonitrile, characterized by the presence of a nitrile group attached to a piperonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile can be synthesized through several methods. One common approach involves the reaction of piperonal with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, with the base facilitating the deprotonation of acetonitrile, allowing it to act as a nucleophile and attack the carbonyl carbon of piperonal.
Industrial Production Methods: In an industrial setting, the synthesis of piperonyloylacetonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The process may include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Chemistry:
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The nitrile group can be replaced with various nucleophiles, leading to the formation of amines or carboxylic acids.
- Functionalization: It can undergo oxidation or reduction to introduce new functional groups, expanding its utility in synthesizing complex molecules.
Biology:
Research indicates that 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile may act as a biochemical probe. Its interactions with biological systems are being studied for potential applications in:
- Receptor Binding Studies: The compound's structure allows it to interact with specific receptors, making it a candidate for studying signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medical Applications
Anticancer Properties:
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 25 | Inhibition of cell proliferation |
HepG2 | 20 | Enhanced sensitivity to sorafenib |
Case studies have shown that treatment with this compound results in reduced tumor sizes in animal models. Histopathological analyses indicated increased apoptotic cells and decreased mitotic figures in treated tumors.
Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. Mechanistic insights suggest it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Industrial Applications
Material Science:
Due to its unique chemical structure, this compound is being explored for applications in developing new materials. Potential uses include:
- Polymers and Coatings: The compound's reactivity can be harnessed to create novel polymers with enhanced properties.
- Additives: It may serve as an additive in various industrial processes to improve product performance.
Case Studies
-
Anticancer Efficacy Study:
A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. This study provided insights into the molecular mechanisms underlying its anticancer activity. -
In Vivo Tumor Growth Inhibition:
Animal trials demonstrated that mice treated with the compound showed a significant reduction in tumor volume compared to control groups. These findings were corroborated by histological examinations that indicated enhanced apoptosis and reduced proliferation in tumor tissues.
Mechanism of Action
The mechanism by which piperonyloylacetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable tool in studying enzyme mechanisms and drug interactions.
Comparison with Similar Compounds
Piperonal: A precursor in the synthesis of piperonyloylacetonitrile, used in fragrances and flavors.
Acetonitrile: A solvent and reagent in organic synthesis.
Benzonitrile: A simpler nitrile compound with similar reactivity.
Uniqueness: 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile is unique due to its combination of a piperonyl moiety and a nitrile group, which imparts distinct reactivity and potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity
3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, also known as Piperonyloylacetonitrile, is a synthetic organic compound characterized by its unique structural features. It possesses a benzodioxole moiety and a nitrile group, which are indicative of its potential biological activities. The molecular formula is with a molecular weight of approximately 219.24 g/mol . This compound has garnered interest in medicinal chemistry due to its promising biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds related to the benzodioxole structure exhibit significant anticancer activity. For example, studies have shown that derivatives of benzodioxole can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of specific signaling pathways and the inhibition of enzymes such as aldehyde dehydrogenases .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Its structure suggests potential interactions with microbial targets, which could inhibit growth or induce cell death in pathogenic organisms. Preliminary studies indicate that it may be effective against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.
Insecticidal Activity
A related study highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae, which are vectors for several viral diseases. The larvicidal activity was assessed, showing promising results with specific derivatives demonstrating low LC50 values, indicating high potency . This suggests that this compound could be explored further for agricultural applications in pest control.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It has been suggested that compounds with similar structures may act on G-protein-coupled receptors (GPCRs), affecting cellular signaling pathways related to inflammation and cell proliferation .
Study 1: Anticancer Activity
In a controlled study, derivatives of benzodioxole were tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. This underscores the potential for developing new anticancer agents based on this scaffold.
Study 2: Insecticidal Evaluation
A series of experiments evaluated the larvicidal activity against Aedes aegypti. The compound exhibited an LC50 value of approximately 28.9 μM after 24 hours, indicating considerable effectiveness compared to traditional insecticides . Further toxicity assessments showed minimal effects on non-target organisms, suggesting a safer profile for environmental applications.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZFLWZOMWQGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599099 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-14-3 | |
Record name | β-Oxo-1,3-benzodioxole-5-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96220-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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